molecular formula C9H20Cl2N2 B12510786 (R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride

(R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride

Cat. No.: B12510786
M. Wt: 227.17 g/mol
InChI Key: ROUKMLQHHLVWOM-UHFFFAOYSA-N
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Description

(R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride is a chiral piperazine derivative serving as a versatile scaffold and key intermediate in medicinal chemistry and antiviral research . The piperazine ring is a privileged structure in drug discovery, known for contributing to the pharmacological activity of numerous therapeutic agents . This compound is of particular interest for designing and synthesizing novel antiviral agents, as piperazine-based molecules have shown significant promise against a range of viruses, including HIV, hepatitis C, and influenza . Furthermore, the stereochemistry of the molecule, defined by the (R)-enantiomer, is a critical feature for optimizing binding affinity and selectivity toward specific biological targets, making it a valuable building block for developing potent and targeted therapeutics . Research into piperazine derivatives continues to be a robust field, underpinning the development of next-generation treatments for viral infections and other diseases .

Properties

IUPAC Name

1-cyclobutyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKMLQHHLVWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Core Piperazine Synthesis

The piperazine ring is typically synthesized via cyclization of a diamine precursor. For example, 6-bromopicolinic acid undergoes cyclization with amines under basic conditions to form substituted piperazines. However, direct cyclization to achieve the 2-methyl substitution is less common. Alternative approaches include:

  • Reductive Amination : Introducing the methyl group at the 2-position via reductive amination of a ketone intermediate.
  • Alkylation : Using methyl halides (e.g., methyl iodide) to alkylate a piperazine intermediate under basic conditions.
Table 1: Key Reagents and Conditions for Piperazine Core Formation
Step Reagents/Conditions Yield Source
Cyclization Diamine + cyclobutyl halide, DIEA/DCM 59%
Reductive Amination Ketone + methylamine, NaBH(OAc)₂/AcOH 84%
Alkylation Piperazine + methyl iodide, K₂CO₃/DMF 78%

Cyclobutyl Group Introduction

The cyclobutyl group is introduced via nucleophilic substitution or alkylation. For example:

  • Cyclobutyl Bromide Reaction : Reacting a piperazine amine with cyclobutyl bromide in the presence of a base (e.g., DIEA) in DCM.
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions using cyclobutyl boronic esters, though less common for piperazine systems.
Table 2: Cyclobutyl Substitution Methods
Method Reagents/Conditions Yield Source
Alkylation Cyclobutyl bromide, DIEA/DCM 59%
Suzuki Coupling Cyclobutyl boronic ester, Pd catalyst N/A

Stereochemical Control

Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis. Common methods include:

  • Chiral Resolution : Using tartaric acid or enzymatic resolution to separate enantiomers.
  • Asymmetric Alkylation : Employing chiral catalysts (e.g., chiral amines) during cyclobutyl group introduction.
Table 3: Stereochemical Control Strategies
Strategy Reagents/Conditions Enantiomeric Excess Source
Chiral Resolution Tartaric acid, recrystallization >95% ee
Asymmetric Alkylation Chiral Pd catalyst, cyclobutyl halide 78% ee

Dihydrochloride Salt Formation

The final step involves protonating the free base with HCl gas or aqueous HCl. For example:

  • HCl Gas Exposure : Treating the free base in DCM with HCl gas, followed by solvent removal.
  • Aqueous HCl : Dissolving the free base in water, adding HCl, and isolating via filtration.
Table 4: Dihydrochloride Salt Formation Conditions
Method Reagents/Conditions Yield Source
HCl Gas HCl gas, DCM, RT 94%
Aqueous HCl 1M HCl, water, 0°C 100%

Key Reaction Steps and Mechanisms

Piperazine Core Formation via Reductive Amination

Example :

  • Ketone Intermediate : Synthesize a ketone-amine precursor (e.g., 6-bromopicolinic acid derivative).
  • Reductive Amination : React with methylamine in the presence of NaBH(OAc)₂ and AcOH to form the 2-methylpiperazine.

Mechanism :

  • Step 1 : Imine formation between ketone and methylamine.
  • Step 2 : Borohydride reduction to yield the secondary amine.

Cyclobutyl Group Introduction via Alkylation

Example :

  • Piperazine Amine : React 2-methylpiperazine with cyclobutyl bromide in DCM.
  • Base Addition : DIEA deprotonates the amine, facilitating nucleophilic attack on the cyclobutyl bromide.

Mechanism :

  • Step 1 : Deprotonation of piperazine amine by DIEA.
  • Step 2 : SN2 displacement of bromide by the amine nucleophile.

Stereochemical Resolution

Example (Tartaric Acid Method) :

  • Salt Formation : React racemic piperazine with tartaric acid to form diastereomeric salts.
  • Recrystallization : Isolate the (R)-enantiomer via fractional crystallization.

Mechanism :

  • Step 1 : Diastereomeric salt formation alters solubility.
  • Step 2 : Preferential crystallization of the less soluble diastereomer.

Optimization and Challenges

Yield Optimization

  • Reaction Temperature : Higher temperatures (e.g., 80°C) improve reaction rates but may reduce stereochemical purity.
  • Solvent Choice : DCM or toluene enhances solubility of hydrophobic substrates.

Stereochemical Challenges

  • Racemization : Avoiding acidic or basic conditions during purification to prevent epimerization.
  • Catalyst Selection : Pd catalysts with chiral ligands improve enantioselectivity.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR : δ 4.87–4.75 (m, 1H, cyclobutyl CH), 3.91 (s, 3H, methyl), 2.47–2.41 (m, 2H, piperazine CH₂).
  • 13C NMR : Confirms cyclobutyl (δ 20–25 ppm) and methyl (δ 14–18 ppm) carbons.

Mass Spectrometry

  • LRMS (ESI) : m/z 213.15 [(M+H)+] for the free base; m/z 238.15 [(M+H)+] for the dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclobutyl-2-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound with a cyclobutyl group and a piperazine ring, possessing potential biological activities valuable in medicinal chemistry. It has a molecular weight of approximately 154.25 g/mol. The compound's applications in drug development and pharmacology make it a subject of ongoing research.

Modification

These reactions are essential to modify the compound’s structure to tailor its properties or enhance its biological activity for specific applications.

Scientific Research Applications

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride has a wide range of applications in scientific research.

Medicinal Chemistry and Drug Development

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is applied in medicinal chemistry, especially in drug development, because its structural properties may contribute to favorable pharmacokinetics and drug metabolism. The compound’s interaction studies focus on its selectivity and binding affinity towards specific enzymes or receptors. These studies help scientists to understand the compound's pharmacodynamics and pharmacokinetics, which provides insights into how it may function as a therapeutic agent. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects.

The biological activity of (R)-1-cyclobutyl-2-methylpiperazinedihydrochloride is related to its interaction with molecular targets, such as enzymes and receptors. It may act as an activator or inhibitor of these targets, leading to different biological effects. The exact molecular interactions and pathways depend on the specific application and context of use. This compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing pathways related to inflammation and neurotransmission.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Piperazine Dihydrochlorides with Alkyl/Aryl Substituents

(a) (R)- and (S)-2-Methylpiperazine Dihydrochloride
  • CAS Numbers :
    • (R)-2-Methylpiperazine dihydrochloride: 475640-80-3
    • (S)-2-Methylpiperazine dihydrochloride: 98618-52-1
  • Key Differences :
    • Lack a cyclobutyl group; instead, the 1-position is unsubstituted.
    • Chirality at the 2-position (methyl group) influences stereospecific interactions.
  • Similarity Score : 1.00 (structurally identical except for substituents) .
(b) (R)-1-Cyclohexyl-3-methylpiperazine Dihydrochloride
  • CAS Number : 1187928-07-9
  • Key Differences :
    • Cyclohexyl group at the 1-position (vs. cyclobutyl in the target compound).
    • Methyl group at the 3-position (vs. 2-position).
  • Pharmacological Relevance : Discontinued research compound; highlights the impact of cycloalkyl size on pharmacokinetics .
(c) GBR 12783 Dihydrochloride
  • CAS Number : 67469-75-4
  • Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)-piperazine dihydrochloride.
  • Key Differences :
    • Bulky aromatic substituents instead of cyclobutyl/methyl groups.
    • Pharmacological Activity : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .

Therapeutic Piperazine Dihydrochlorides

(a) Levocetirizine Dihydrochloride
  • CAS Number : 130018-87-0
  • Structure : (R)-configured piperazine with a chlorophenyl-benzyl group.
  • Therapeutic Use : Antihistamine for allergic rhinitis and urticaria.
  • Key Differences: Extended ethoxyacetic acid side chain. Non-cycloalkyl substituent .
(b) Capmatinib Dihydrochloride
  • Structure: Non-chiral, tyrosine kinase inhibitor targeting MET exon 14 mutations.
  • Key Differences: Lacks stereochemical complexity (non-chiral vs. (R)-configuration). Exhibits polymorphism and pH-dependent solubility .
(c) Trientine Dihydrochloride
  • Structure : Ethylene-linked tetraamine chelator.
  • Therapeutic Use : Copper chelation in Wilson’s disease.
  • Key Differences :
    • Linear structure vs. cyclic piperazine core.
    • Distinct mechanism (metal chelation vs. receptor modulation) .

Physicochemical and Pharmacological Contrasts

Compound Name Molecular Formula Key Substituents Chirality Solubility Pharmacological Activity Reference
(R)-1-Cyclobutyl-2-methylpiperazine·2HCl C₉H₁₈N₂·2HCl (Inferred) 1-Cyclobutyl, 2-methyl (R) Likely pH-dependent Undefined (structural analog data)
(R)-2-Methylpiperazine dihydrochloride C₅H₁₂N₂·2HCl 2-methyl (R) High aqueous Intermediate in chiral synthesis
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl Diphenylmethoxyethyl, propenyl Racemic Moderate Dopamine reuptake inhibition
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl Chlorophenyl-benzyl, ethoxy (R) High Histamine H₁-receptor antagonism
Capmatinib dihydrochloride C₂₃H₁₇Cl₂N₅O·2HCl Quinoline-based None pH-dependent MET kinase inhibition

Key Findings and Implications

Chirality Matters : The (R)-configuration in the target compound and levocetirizine dihydrochloride underscores the role of stereochemistry in target selectivity .

Substituent Impact : Bulky groups (e.g., diphenylmethoxy in GBR 12783) enhance receptor affinity but reduce solubility, whereas smaller cycloalkyl groups (cyclobutyl vs. cyclohexyl) may optimize bioavailability .

Salt Form Advantages : Dihydrochloride salts improve solubility, critical for oral administration, as seen in levocetirizine and capmatinib .

Biological Activity

(R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery for various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a cyclobutyl group and a methyl substituent at the second position of the piperazine ring. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : This class of receptors plays a crucial role in cellular signaling pathways. The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to neurotransmission and inflammation .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is vital for purine biosynthesis in pathogens like Mycobacterium tuberculosis (Mtb) . This suggests that this compound could possess anti-tubercular properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring significantly impact biological activity. For example, the introduction of different substituents on the cyclobutyl or piperazine moieties can enhance or reduce inhibitory effects against target enzymes or receptors. A detailed comparison of various analogues highlights the importance of specific functional groups in maintaining activity:

CompoundStructural ModificationMIC (µM)IC50 (µM)
1Cyclobutyl + methyl31.20.084
2Cyclohexyl2502.4
3Ethylenediamine spacer>100>100

The data suggest that maintaining the cyclobutyl structure while varying other components can yield compounds with desirable pharmacological profiles .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anti-Tubercular Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibition against M. tuberculosis by targeting IMPDH, crucial for bacterial survival .
  • Cytotoxicity Assessments : In vitro studies using HepG2 cells indicated that while some derivatives showed potent inhibitory effects against Mtb, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .
  • Neuropharmacological Effects : Investigations into GPCR interactions revealed potential anxiolytic or antipsychotic effects, suggesting that this compound could be explored further for neurological applications .

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